3-(Cbz-amino)-5-hydroxybenzoic Acid

Description

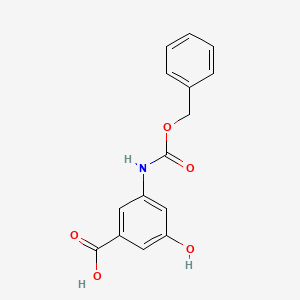

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYTSQSLOJNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640484 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900799-69-1 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 3 Cbz Amino 5 Hydroxybenzoic Acid

Established Synthetic Pathways for 3-(Cbz-amino)-5-hydroxybenzoic Acid

The traditional synthesis of this compound typically involves a multi-step process, beginning with a readily available starting material such as 3,5-dinitrobenzoic acid. This established pathway, while reliable, often requires harsh reaction conditions and multiple purification steps.

A common route begins with the selective reduction of one of the nitro groups of 3,5-dinitrobenzoic acid to an amino group. This is a critical step that requires careful selection of reducing agents to avoid the reduction of both nitro groups. Subsequently, the remaining nitro group is reduced to a second amino group, followed by a selective protection of one of the amino groups. A more direct approach involves the synthesis of 3-amino-5-hydroxybenzoic acid, which is a known precursor in the biosynthesis of ansamycin (B12435341) and mitomycin antibiotics. missouri.eduwipo.int

Nitration: Benzoic acid is nitrated to 3,5-dinitrobenzoic acid.

Selective Reduction: One nitro group of 3,5-dinitrobenzoic acid is selectively reduced to an amino group to yield 3-amino-5-nitrobenzoic acid.

Reduction: The remaining nitro group is reduced to an amino group to form 3,5-diaminobenzoic acid.

Diazotization and Hydrolysis: One of the amino groups is selectively converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Cbz Protection: The remaining amino group is protected with a Cbz group using benzyl (B1604629) chloroformate to yield the final product, this compound.

An alternative established pathway involves starting from 3-hydroxy-5-nitrobenzoic acid, reducing the nitro group to an amine, and then performing the Cbz protection.

Development of Novel and Efficient Synthetic Routes for this compound

One approach involves the use of more advanced catalytic systems for the selective reduction of dinitroaromatic compounds. For instance, the use of heterogeneous catalysts can offer improved selectivity and easier product isolation. Additionally, new methods for the direct amination of substituted benzoic acids are being explored, which could potentially bypass the need for nitration and reduction steps.

In the context of the Cbz protection step, innovative methods have been developed to enhance efficiency and sustainability. For example, the use of polymer-supported catalysts can simplify the purification process, as the catalyst can be easily filtered off. researchgate.net Furthermore, new protocols for Cbz protection have been reported that proceed under solvent-free conditions or in environmentally benign solvents like water. ijacskros.com

Optimization Strategies for Industrial Scale Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of the entire process to ensure cost-effectiveness, safety, and high throughput. Key areas of optimization include:

Raw Material Sourcing: Utilizing cost-effective and readily available starting materials is crucial for industrial production.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading can significantly impact yield and purity. For the synthesis of substituted benzoic acids, continuous reaction operations are being explored to reduce risks associated with batch reactions and improve oxygen utilization in oxidation steps. wipo.int

Solvent Selection and Recovery: The choice of solvents is critical. Ideally, non-toxic and recyclable solvents should be used. Process optimization often involves developing efficient solvent recovery and recycling systems to minimize waste and reduce costs.

Purification Techniques: Developing robust and scalable purification methods, such as crystallization or chromatography, is essential to achieve the desired product purity on a large scale. Methods like melt crystallization and supercritical recrystallization are being investigated for their high efficiency and simpler processing for benzoic acid refining. researchgate.net

Process Control and Automation: Implementing process analytical technology (PAT) and automation can lead to better control over the reaction, ensuring consistent product quality and improved safety.

| Parameter | Laboratory Scale | Industrial Scale Optimization |

| Starting Materials | High purity reagents | Cost-effective, bulk-sourced materials |

| Reaction Vessels | Glassware | Large-scale reactors (stainless steel, glass-lined) |

| Heating/Cooling | Heating mantles, ice baths | Heat exchangers, cooling jackets |

| Purification | Flash chromatography, recrystallization | Industrial crystallization, filtration, distillation |

| Process Control | Manual monitoring | Automated control systems (PAT) |

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound presents several challenges in terms of chemo- and regioselectivity due to the presence of multiple reactive functional groups on the aromatic ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, this is particularly important during:

Selective Reduction: When starting from 3,5-dinitrobenzoic acid, one nitro group must be selectively reduced to an amino group in the presence of the other. This requires careful selection of the reducing agent and reaction conditions.

Cbz Protection: The Cbz group must selectively protect the amino group without reacting with the hydroxyl or carboxylic acid functionalities. Fortunately, the reaction of benzyl chloroformate is highly selective for amines under appropriate basic conditions.

Regioselectivity is the control of the position at which a reaction occurs. This is crucial in the initial steps of the synthesis, for example, in the nitration of benzoic acid to ensure the formation of the 3,5-disubstituted product. In syntheses involving substituted anthranilates, the reaction conditions can dictate the formation of different regioisomers. nih.gov

Careful control of reaction parameters, the use of appropriate protecting groups, and the selection of selective reagents are all critical strategies to address these chemo- and regioselective challenges.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key focus. Water is an ideal green solvent, and methods for conducting the Cbz protection of amines in water have been successfully developed. ijacskros.com

Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces waste. The development of reusable heterogeneous catalysts for the reduction and other steps is a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.

Renewable Feedstocks: While challenging for this specific molecule, long-term green chemistry goals include the use of renewable feedstocks derived from biomass to replace petroleum-based starting materials. Biosynthetic pathways for aminobenzoic acids are being explored for this purpose. mdpi.comgoogle.com

Alternative Protecting Groups: Research into more sustainable protecting groups that can be removed under milder and more environmentally friendly conditions is ongoing. rsc.orgnih.gov

The adoption of these green chemistry principles can lead to a more sustainable and efficient synthesis of this compound.

Chemical Transformations and Derivatization Strategies for 3 Cbz Amino 5 Hydroxybenzoic Acid

Reactions Involving the Hydroxyl Group of 3-(Cbz-amino)-5-hydroxybenzoic Acid

The phenolic hydroxyl group is a key site for transformations such as oxidation to quinonoid systems or conversion into ethers and esters, thereby altering the electronic and steric properties of the molecule.

Oxidation Reactions and Quinone Formation from this compound

The hydroxyl group of this compound, being part of an aminophenol system, is susceptible to oxidation. The oxidation of aminophenols can lead to the formation of highly reactive quinone imines. researchgate.net In the case of this specific substrate, oxidation would likely yield an N-acyl quinone-imine derivative. These quinonoid compounds are potent electrophiles and can participate in various subsequent reactions.

The oxidation process can be initiated by chemical or enzymatic oxidants. For analogous N-acyl-aminophenol structures, such as the acetaminophen (B1664979) metabolite N-acetyl-p-benzoquinone imine (NAPQI), it has been shown that they can be metabolized to form radical species like 4-aminophenoxyl radicals. researchgate.net Quinone imines are known to be reactive intermediates that can undergo redox cycling, potentially leading to the formation of reactive oxygen species (ROS). researchgate.net The stability and subsequent reactivity of the quinone-imine formed from this compound would be influenced by the electronic effects of both the Cbz-amino and the carboxyl substituents on the aromatic ring.

Ether and Ester Formation from the Hydroxyl Moiety of this compound

The phenolic hydroxyl group can be converted into ether or ester functionalities. However, the presence of the carboxylic acid group presents a chemoselectivity challenge, as the acidity of a phenol (B47542) is comparable to that of a carboxylic acid, meaning the phenolate (B1203915) and carboxylate anions have similar nucleophilicity. google.com

Ether Formation: The Williamson ether synthesis is a widely used method for preparing ethers and is applicable here. wikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by an SN2 reaction with an alkyl halide. wikipedia.org To achieve selective etherification of the hydroxyl group, a careful choice of base is necessary to preferentially deprotonate the phenol without leading to significant deprotonation of the carboxylic acid or promoting side reactions. Using a stoichiometric amount of a suitable base like potassium carbonate in a polar aprotic solvent can favor the formation of the phenoxide, which can then be alkylated with a primary alkyl halide. stackexchange.com

Ester Formation: Selective esterification of the phenolic hydroxyl group in the presence of a carboxylic acid can be difficult. Standard Fischer esterification conditions are generally slow and require harsh conditions for phenols. youtube.com Therefore, to achieve selective acylation of the phenol, more reactive acylating agents are typically employed. youtube.com Acid chlorides or anhydrides can be used, often in the presence of a mild base. In some cases, carbodiimide (B86325) coupling reagents, typically used for amide bond formation, can be utilized for the selective esterification of phenols over alcohols, with the selectivity being tunable by the addition of acid catalysts. nih.govresearchgate.net

Modifications of the Carboxylic Acid Functionality of this compound

The carboxylic acid group is a versatile handle for a range of transformations, most notably the formation of esters and amides, or reduction to a primary alcohol.

Amide and Ester Coupling Reactions of the Carboxylic Acid

Amide Coupling: The formation of an amide bond is one of the most common transformations of carboxylic acids in medicinal chemistry. hepatochem.com This reaction requires the activation of the carboxylic acid, as it does not react spontaneously with amines. luxembourg-bio.com A wide variety of coupling reagents have been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk This intermediate is then attacked by an amine to form the desired amide. To improve yields and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which also generate highly activated esters in situ. fishersci.co.uk When performing these reactions on this compound, the phenolic hydroxyl group may compete as a nucleophile, potentially requiring a protection strategy or the use of chemoselective conditions.

Esterification: The carboxylic acid can be converted to an ester, for example, through a Fischer-Speier esterification. This involves reacting the acid with an excess of an alcohol in the presence of a strong acid catalyst. researchgate.net However, achieving complete conversion can be challenging due to the equilibrium nature of the reaction. google.com A specialized process for the selective esterification of phenolic carboxylic acids involves the continuous feeding of a water-containing alcohol to a solution of the acid and catalyst in a water-immiscible solvent, while simultaneously distilling off a ternary azeotrope of solvent, alcohol, and water to drive the reaction to completion. google.com

Reductions to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [3-(Cbz-amino)-5-hydroxyphenyl]methanol. Direct reduction of carboxylic acids requires strong reducing agents like lithium aluminum hydride (LiAlH4), which are generally not chemoselective and would also react with other functional groups. nih.gov Milder reagents like sodium borohydride (B1222165) (NaBH4) are typically unreactive towards carboxylic acids under standard conditions. nih.gov

A successful strategy for the chemoselective reduction of a carboxylic acid in the presence of other reducible groups, such as a ketone, involves a two-step, one-pot procedure. The carboxylic acid is first activated by converting it into a mixed anhydride, which is then reduced with sodium borohydride. nih.govscirp.org This method has been shown to be highly efficient and selective. researchgate.net Alternatively, certain heterogeneous catalysts, such as Pt/SnO2, have been reported to facilitate the selective hydrogenation of benzoic acid to benzyl (B1604629) alcohol under milder conditions than traditionally required. qub.ac.uk The reduction of benzylic alcohols to the corresponding hydrocarbons can also be achieved using hydriodic acid in a biphasic system, a reaction that tolerates ester and amide groups. beilstein-journals.orgnih.gov

Deprotection and Further Functionalization of the Cbz-Amino Group in this compound

The carbobenzyloxy (Cbz) group is a common amine protecting group that can be selectively removed to reveal the primary amine, which can then be used in subsequent functionalization steps.

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. researchgate.netacs.org The reaction proceeds under mild conditions and releases the free amine, with toluene (B28343) and carbon dioxide as the byproducts. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) instead of H₂ gas, offers an alternative set of conditions. researchgate.net While robust, care must be taken as some other functional groups can also be reduced under these conditions. However, the Cbz group is generally orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.com Other reagents, such as aluminum chloride (AlCl₃), can also effect the cleavage of N-Cbz groups. organic-chemistry.org

Upon deprotection, the parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), is obtained. bldpharm.comsigmaaldrich.com AHBA is a known biosynthetic precursor to various antibiotics. nih.govcaymanchem.com The newly liberated primary aromatic amine is nucleophilic and can undergo a variety of further functionalization reactions. These include acylation with acid chlorides or activated carboxylic acids to form new amides, alkylation with alkyl halides, or participation in other nitrogen-centered reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Interactive Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Functional Groups | Role in Context |

| This compound | Carboxylic Acid, Phenol, Cbz-Amine | Starting Material |

| Quinone Imine | Quinone, Imine | Oxidation Product |

| [3-(Cbz-amino)-5-hydroxyphenyl]methanol | Benzyl Alcohol, Phenol, Cbz-Amine | Reduction Product |

| 3-Amino-5-hydroxybenzoic Acid (AHBA) | Carboxylic Acid, Phenol, Amine | Deprotection Product / Intermediate |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Coupling Reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Coupling Reagent |

| 1-Hydroxybenzotriazole (HOBt) | N-hydroxy compound | Coupling Additive |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalyst | Catalyst for Hydrogenolysis |

Table 2: Summary of Chemical Transformations

| Reaction Type | Targeted Functional Group | Typical Reagents/Conditions | Product Functional Group |

| Oxidation | Phenolic Hydroxyl | Chemical or Enzymatic Oxidants | Quinone Imine |

| Williamson Ether Synthesis | Phenolic Hydroxyl | Base (e.g., K₂CO₃), Alkyl Halide | Ether |

| Esterification (of Phenol) | Phenolic Hydroxyl | Acid Chloride or Anhydride | Ester |

| Amide Coupling | Carboxylic Acid | EDC/HOBt, HATU, etc. + Amine | Amide |

| Esterification (of Acid) | Carboxylic Acid | Alcohol, Acid Catalyst (Fischer) | Ester |

| Reduction | Carboxylic Acid | 1. Anhydride Formation 2. NaBH₄ | Primary Alcohol |

| Cbz Deprotection | Cbz-Protected Amine | H₂, Pd/C (Hydrogenolysis) | Primary Amine |

Electrophilic Aromatic Substitution and Other Ring Modifications of this compound

The aromatic core of this compound is a key scaffold for chemical modification, allowing for the introduction of various substituents and the construction of novel ring systems. The reactivity and regioselectivity of the benzene (B151609) ring are governed by the electronic effects of its three substituents: the Cbz-amino group, the hydroxyl group, and the carboxylic acid group.

The hydroxyl (-OH) and the N-carboxybenzylamino (-NH-Cbz) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. libretexts.orgcsbsju.edu They direct incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid (-COOH) group is an electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position. openstax.orgyoutube.com

In the case of this compound, the positions are numbered with the carboxylic acid at C1. Therefore, the Cbz-amino group is at C3 and the hydroxyl group is at C5. The available positions for substitution are C2, C4, and C6. The powerful activating and ortho-, para- directing effects of the hydroxyl and Cbz-amino groups are synergistic, strongly directing incoming electrophiles to the C2, C4, and C6 positions. The deactivating, meta-directing effect of the carboxylic acid at C1 reinforces this preference, as its meta positions (C3 and C5) are already substituted. Consequently, electrophilic aromatic substitution reactions on this compound are expected to proceed with high regioselectivity at the positions ortho and para to the activating groups.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be envisioned for the modification of this compound. The specific conditions for these reactions would need to be carefully optimized to account for the multiple functional groups present on the ring.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br2 in a polar solvent (e.g., acetic acid or CH2Cl2) | 2-Bromo-3-(Cbz-amino)-5-hydroxybenzoic acid and/or 4-Bromo-3-(Cbz-amino)-5-hydroxybenzoic acid | The high activation from the -OH and -NHCbz groups may lead to polybromination if excess bromine is used. The use of a milder brominating agent such as N-bromosuccinimide (NBS) could offer better control. |

| Chlorination | Cl2 with a Lewis acid catalyst (e.g., FeCl3 or AlCl3) or N-chlorosuccinimide (NCS) | 2-Chloro-3-(Cbz-amino)-5-hydroxybenzoic acid and/or 4-Chloro-3-(Cbz-amino)-5-hydroxybenzoic acid | Similar to bromination, careful control of stoichiometry is necessary to prevent multiple substitutions. |

| Nitration | HNO3/H2SO4 at low temperature | 2-Nitro-3-(Cbz-amino)-5-hydroxybenzoic acid and/or 4-Nitro-3-(Cbz-amino)-5-hydroxybenzoic acid | The reaction conditions must be mild to avoid oxidation of the activating groups. The strong activating nature of the ring suggests that dilute nitric acid might be sufficient. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl) with a Lewis acid catalyst (e.g., AlCl3) | 2-Acetyl-3-(Cbz-amino)-5-hydroxybenzoic acid and/or 4-Acetyl-3-(Cbz-amino)-5-hydroxybenzoic acid | The Lewis acid can complex with the lone pairs on the oxygen and nitrogen atoms, potentially deactivating the ring. Fries rearrangement of an O-acylated precursor could be an alternative strategy. |

Other Ring Modifications

Beyond electrophilic substitution, the functional groups on this compound can be utilized to construct new heterocyclic rings fused to the benzene core. Such modifications can significantly alter the molecule's properties and lead to novel chemical entities.

One potential strategy involves the modification of the hydroxyl group, followed by a cyclization reaction. For instance, alkylation of the hydroxyl group with a propargyl group could yield a precursor for an intramolecular Claisen rearrangement or other pericyclic reactions to form chromene derivatives. A study on the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester demonstrated the formation of a chromene ring system, suggesting a plausible pathway for similar transformations on derivatives of this compound. mdpi.com

Another avenue for ring modification involves the participation of the Cbz-amino and carboxylic acid groups in cyclization reactions. For example, under specific conditions, these groups could potentially undergo intramolecular condensation to form a lactam or be involved in the formation of other heterocyclic systems like benzoxazinones, although this would likely require modification of the carboxylic acid to a more reactive derivative, such as an acid chloride or ester.

3 Cbz Amino 5 Hydroxybenzoic Acid As a Scaffold in Medicinal Chemistry and Chemical Biology Research

Design Principles for Derivatives Based on the 3-(Cbz-amino)-5-hydroxybenzoic Acid Scaffold

The design of derivatives using the this compound scaffold is guided by the strategic modification of its three key functional groups. This trisubstituted benzene (B151609) ring offers a rigid framework that, upon derivatization, can project functional groups into specific three-dimensional orientations. The primary design principles revolve around leveraging these features for various applications in drug discovery.

The carboxylic acid group is frequently used as a synthetic handle, particularly for attachment to a solid support for solid-phase synthesis. nih.gov This approach facilitates the construction of large libraries of compounds by simplifying purification processes. beilstein-journals.org The Cbz-protected amino group and the phenolic hydroxyl group serve as the main points for introducing chemical diversity. The Cbz group is a well-established protecting group for amines that can be readily removed under specific conditions to allow for further functionalization, such as acylation or alkylation.

The meta-disposition of the amino and hydroxyl groups provides a distinct spatial arrangement for appended substituents. This is particularly relevant in the design of molecules intended to mimic peptide secondary structures or to interact with specific pockets on a protein surface. nih.govresearchgate.net By varying the nature of the substituents at these positions, chemists can systematically explore the chemical space around the scaffold to optimize interactions with a biological target. For instance, in the development of protein-protein interaction (PPI) inhibitors, these positions can be functionalized with groups that mimic the side chains of key amino acid residues at the protein interface. nih.govnih.gov

Below is a table illustrating the design principles based on the scaffold's functional groups.

| Functional Group | Role in Derivative Design | Potential Modifications |

| Carboxylic Acid | Anchor for solid-phase synthesis; can be converted into other functional groups. | Esterification, Amidation, Reduction to alcohol. |

| Cbz-Protected Amino Group | Site for introducing diversity after deprotection. | N-acylation, N-alkylation, Sulfonylation. |

| Hydroxyl Group | Site for introducing diversity. | O-alkylation (e.g., with various alkyl halides), O-acylation, Etherification. |

Application of this compound in the Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The this compound scaffold serves as an excellent core for the synthesis of peptidomimetics due to its rigid aromatic structure, which can enforce a specific conformation on the appended side-chain mimics.

While direct examples of biologically active peptidomimetics derived from this specific Cbz-protected scaffold are not extensively detailed in the literature, its utility can be inferred from the general principles of peptidomimetic design. The scaffold can be used to replace dipeptide units within a peptide sequence, with the substituents on the aromatic ring mimicking the amino acid side chains. nih.gov For example, the synthesis can be initiated by anchoring the carboxylic acid function to a solid support. nih.gov Following the removal of the Cbz protecting group, the free amine can be coupled to an amino acid or another building block. Simultaneously, the hydroxyl group can be modified to introduce another element of diversity. This approach allows for the creation of non-peptide backbones that project functional groups in a spatially defined manner, potentially mimicking β-turns or other secondary structures crucial for biological activity. nih.gov

The development of such peptidomimetics often involves solid-phase synthesis strategies, which are well-suited for creating libraries of related compounds for screening. rsc.org The versatility of the this compound scaffold makes it amenable to these high-throughput synthetic methods.

| Scaffold Feature | Role in Peptidomimetic Design | Example Application |

| Rigid Aromatic Core | Constrains the conformation of attached groups. | Mimicking the backbone of a β-turn structure. |

| Meta-substitution | Defines the spatial orientation of side-chain mimics. | Projecting functional groups to interact with two adjacent pockets on a receptor. |

| Trifunctionality | Allows for the introduction of multiple points of diversity. | Creating libraries of peptidomimetics with varied side-chain functionalities. |

Utilization of this compound in the Development of Small Molecule Libraries

The construction of small molecule libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new hits for therapeutic targets. The 3-amino-5-hydroxybenzoic acid scaffold (the unprotected precursor to the title compound) has been successfully employed as a core structure for the combinatorial synthesis of a large, non-peptide small molecule library. nih.gov

In a notable application, a library of 2001 compounds was synthesized using a split/combine method on a solid support. nih.gov The synthesis began by attaching the carboxylic acid of 3-amino-5-hydroxybenzoic acid to the resin. The amino and hydroxyl groups were then variably substituted in a combinatorial fashion, leading to a large collection of diverse molecules. nih.gov This study highlights the robustness of the scaffold in solid-phase organic synthesis and its utility in generating molecular diversity. nih.gov Such libraries can be screened against a wide range of biological targets, including enzymes and receptors, to identify novel modulators.

The key features of this library synthesis are summarized in the table below.

| Parameter | Description | Reference |

| Core Scaffold | 3-amino-5-hydroxybenzoic acid | nih.gov |

| Synthetic Strategy | Split/combine solid-phase synthesis | nih.gov |

| Attachment Point | Carboxylic acid group anchored to the resin | nih.gov |

| Diversification Points | Amino and hydroxyl groups | nih.gov |

| Library Size | 2001 compounds | nih.gov |

Computational Chemistry and Molecular Modeling for this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug design, providing insights into the three-dimensional structure and properties of molecules and their interactions with biological targets. nih.gov For derivatives of this compound, these methods can play a crucial role in rational design and optimization.

Computational studies can begin with the parent scaffold to predict its physicochemical properties. For instance, properties like the logarithm of the partition coefficient (XlogP) and predicted collision cross-section (CCS) values can be calculated to estimate the molecule's lipophilicity and shape. uni.lu These baseline data are valuable for designing derivatives with improved drug-like properties.

When designing libraries of derivatives, molecular docking can be employed to screen virtual compounds against a specific protein target. researchgate.net For example, if the goal is to develop kinase inhibitors, derivatives of the scaffold can be docked into the ATP-binding site of a target kinase to predict their binding affinity and orientation. This allows for the prioritization of compounds for synthesis, thereby saving time and resources.

Furthermore, conformational analysis can be used to study how the scaffold influences the spatial arrangement of the appended functional groups. rsc.orgnih.gov Techniques like the Peptide Conformation Distribution (PCD) plot can be used to assess how well a peptidomimetic based on this scaffold mimics the conformation of a target peptide secondary structure. nih.gov These computational approaches provide a powerful means to understand structure-activity relationships and to guide the design of more potent and selective molecules based on the this compound scaffold.

The table below lists some predicted computational properties for the parent compound.

| Property | Predicted Value | Source |

| Molecular Formula | C15H13NO5 | uni.lu |

| Monoisotopic Mass | 287.07938 Da | uni.lu |

| XlogP | 2.2 | uni.lu |

| Predicted CCS ([M+H]+) | 162.5 Ų | uni.lu |

| Predicted CCS ([M-H]-) | 166.8 Ų | uni.lu |

Preclinical In Vitro Investigations of this compound Derivatives: A Review of Biological Activity

Despite a comprehensive search of scientific literature and chemical databases, no publicly available research data was found regarding the preclinical in vitro investigations of this compound and its derivatives. Therefore, the generation of an article with the requested detailed sections on enzyme inhibition, receptor binding assays, cellular pathway modulation, and structure-activity relationships for this specific class of compounds is not possible at this time.

The initial search for information on "this compound" and its analogues did not yield any specific studies detailing their biological activities. Subsequent, more targeted searches for data on enzyme inhibition (including IC50 values), receptor binding affinities (such as Ki values), effects on cellular pathways, or elucidated structure-activity relationships for this particular scaffold were also unsuccessful.

This lack of available data prevents a scientifically accurate and informative discussion on the following topics as outlined in the user's request:

Preclinical in Vitro Investigations of 3 Cbz Amino 5 Hydroxybenzoic Acid Derivatives for Biological Activity

Structure-Activity Relationship (SAR) Elucidation for Biologically Active Derivatives of 3-(Cbz-amino)-5-hydroxybenzoic Acid.

While research exists on various other classes of amino acid derivatives and their biological effects, the specific focus on derivatives of "this compound" appears to be a novel area of investigation without published findings in the public domain.

It is possible that research on these compounds is proprietary and has not been disclosed publicly, or that this specific chemical scaffold has not yet been a subject of published scientific inquiry. Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be completed as requested due to the absence of foundational scientific literature on the subject.

Advanced Characterization and Analytical Methodologies for 3 Cbz Amino 5 Hydroxybenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 3-(Cbz-amino)-5-hydroxybenzoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the various functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoic acid ring, the benzylic protons of the Cbz (carboxybenzyl) protecting group, the phenyl protons of the Cbz group, and the labile protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton in the structure.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. core.ac.uk This is particularly useful for identifying the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), as well as the substituted and unsubstituted carbons of the two aromatic rings. For instance, in studies involving the biosynthesis of antibiotics where 3-amino-5-hydroxybenzoic acid (a related precursor) is incorporated, ¹³C labeling has been used to trace the metabolic fate of the carboxyl carbon, which was identified at a chemical shift of 188.3 ppm in the final product. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. phcogj.com COSY reveals proton-proton coupling relationships within the same spin system, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. These experiments are critical for piecing together the molecular structure, especially for novel derivatives. core.ac.ukphcogj.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad) | 165 - 175 |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 (broad) | - |

| Amide (-NH-) | 8.5 - 9.5 (broad) | - |

| Aromatic CH (benzoic acid ring) | 7.0 - 8.0 | 105 - 130 |

| Aromatic CH (Cbz phenyl ring) | 7.2 - 7.5 | 125 - 130 |

| Aromatic C (substituted) | - | 130 - 160 |

| Benzylic CH₂ (-CH₂-O-) | 5.0 - 5.3 | 65 - 70 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification of this compound and its Derivatives

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is widely applied in the analysis of this compound for confirming its identity, assessing its purity, and monitoring the progress of chemical reactions in real-time.

Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular weight. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula (C₁₅H₁₃NO₅ for the title compound). uni.lu

The analysis of derivatives often involves tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented to generate a characteristic pattern of product ions. researchgate.net This fragmentation pattern provides structural information that can be used to distinguish between isomers and identify specific structural motifs. For this compound, characteristic fragmentation would involve the loss of the Cbz group or the decarboxylation of the benzoic acid moiety. researchgate.net

Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures. mdpi.comgoogle.com During the synthesis of this compound or its derivatives, LC-MS can be used to separate the desired product from starting materials, by-products, and intermediates, allowing for the optimization of reaction conditions and purification procedures. mdpi.com

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data predicted for C₁₅H₁₃NO₅ (Monoisotopic Mass: 287.0794 Da). uni.lu

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₅H₁₄NO₅]⁺ | 288.0867 |

| [M+Na]⁺ | [C₁₅H₁₃NNaO₅]⁺ | 310.0686 |

| [M-H]⁻ | [C₁₅H₁₂NO₅]⁻ | 286.0721 |

| [M+K]⁺ | [C₁₅H₁₃KNO₅]⁺ | 326.0425 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. pressbooks.pub Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint." For this compound, the IR spectrum would display several key absorption bands confirming the presence of its constituent functional groups. fiveable.mepressbooks.pub The broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups would appear in the range of 2500-3600 cm⁻¹. The N-H stretch of the amide is expected around 3300-3500 cm⁻¹. openstax.org The carbonyl (C=O) stretching vibrations are particularly informative: the carboxylic acid C=O typically absorbs around 1700-1725 cm⁻¹, while the amide (carbamate) C=O appears at a slightly lower wavenumber, around 1650-1700 cm⁻¹. fiveable.me Aromatic C=C and C-H stretches would also be visible. openstax.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Phenol (B47542), Carboxylic Acid | O-H Stretch | 2500 - 3600 (broad) |

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Amide (Carbamate) | C=O Stretch | 1650 - 1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. The benzene (B151609) rings in this compound constitute the primary chromophores. A related compound, 3-aminobenzoic acid, exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com For this compound, the presence of the additional Cbz group and the hydroxyl substituent on the benzoic acid ring would be expected to modify these absorption bands. The extended conjugation and the presence of auxochromes (like -OH and -NH) typically cause a bathochromic (red) shift to longer wavelengths. This technique is useful for quantitative analysis and for studying interactions that affect the electronic structure of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. nih.gov

For a molecule like this compound, a single-crystal X-ray structure analysis would provide an unambiguous determination of its solid-state conformation. This includes the relative orientation of the benzoic acid ring and the Cbz group. Furthermore, this technique reveals the details of intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the carboxylic acid, hydroxyl, and amide groups, as well as potential π-π stacking interactions between the aromatic rings. nih.govresearchgate.net

While no crystal structure for this compound itself is publicly available, the methodology is well-established for similar compounds. nih.govnih.gov The data obtained from such an analysis would be crucial for understanding its physical properties and for computational modeling studies.

Table 4: Representative Data Obtained from an X-ray Crystallography Experiment Note: This is an example of the type of data generated; it is not specific to the title compound.

| Crystallographic Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The lengths and angles of the unit cell. | a=16.4 Å, b=12.4 Å, c=13.7 Å, β=126.3° |

| Volume (V) | The volume of the unit cell. | 2250 ų |

| Z | The number of molecules per unit cell. | 4 |

Emerging Research Avenues and Future Perspectives for 3 Cbz Amino 5 Hydroxybenzoic Acid

Potential in Directed Biosynthesis of Related Compounds Derived from 3-(Cbz-amino)-5-hydroxybenzoic Acid

Directed biosynthesis is a powerful strategy that involves feeding synthetic analogues of a natural precursor to a microorganism to generate novel, and potentially more effective, natural products. The foundational role of AHBA as the starter unit for the polyketide assembly line in ansamycin (B12435341) biosynthesis makes it a prime target for such investigations. nih.gov this compound is a critical tool in this field, serving as a stable precursor for the chemical synthesis of various AHBA analogues.

Research has shown that feeding AHBA directly to Streptomyces fermentation cultures can significantly boost the production of antibiotics like actamycin. nih.gov More importantly, the introduction of structurally modified AHBA analogues offers a pathway to new antibiotic derivatives. The synthesis of these analogues—for instance, chlorinated or methylated versions of AHBA—necessitates precise chemical control. researchgate.net This is where the utility of this compound becomes evident. The Cbz group protects the reactive amino functionality, allowing chemists to perform modifications on other parts of the molecule, such as the aromatic ring, without unwanted side reactions. Once the desired modification is achieved, the Cbz group can be cleanly removed, typically through hydrogenolysis, to yield the target AHBA analogue. total-synthesis.comorganic-chemistry.org

A study on the directed biosynthesis of actamycin highlights this potential. While feeding the parent AHBA molecule increased antibiotic yield, feeding chlorinated, N-methyl, and O-methyl analogues did not result in the production of structurally modified ansamycins, indicating that these specific modifications are likely introduced by enzymes at a later stage in the biosynthetic pathway. nih.gov This finding, while negative in one sense, demonstrates the utility of using synthetic analogues to dissect complex biosynthetic logic. The future of this research avenue lies in using this compound as a scaffold to create a wider and more diverse library of AHBA analogues to probe the substrate flexibility of the biosynthetic enzymes and generate novel antibiotic compounds.

| Precursor Fed to Streptomyces sp. | Effect on Actamycin Production | Implication |

| 3-amino-5-hydroxybenzoic acid (AHBA) | Markedly increased | Confirms role as a direct precursor. nih.gov |

| 4-chloro-AHBA analogue | Reduced production; no new antibiotic | Suggests the biosynthetic machinery has low tolerance for this modification at the precursor stage. nih.gov |

| N-methyl-AHBA analogue | Reduced production; no new antibiotic | Indicates N-methylation likely occurs after the initial polyketide synthesis begins. nih.gov |

| O-methyl-AHBA analogue | Reduced production; no new antibiotic | Suggests O-methylation is also a post-precursor enzymatic step. nih.gov |

Integration of this compound into Novel Chemical Biology Tools and Molecular Probes

The study of complex biological systems, such as antibiotic biosynthesis, increasingly relies on sophisticated chemical tools and molecular probes to visualize, track, and perturb specific processes. This compound represents a valuable starting point for the design and synthesis of such tools targeted at the ansamycin and mitomycin pathways. Its chemical structure, featuring a protected amine, a carboxylic acid, and a hydroxyl group, offers multiple handles for chemical modification.

A significant future direction is the development of AHBA-based molecular probes. By leveraging the stability of the Cbz-protected form, researchers can selectively modify the carboxylic acid or hydroxyl group to attach reporter tags, such as fluorophores, or affinity labels like biotin. For example, a fluorescent dye could be ester-linked to the hydroxyl group or amide-linked to the carboxyl group. Following this conjugation, the Cbz group would be removed to unmask the crucial amino group, yielding a fully functionalized AHBA probe.

When introduced to antibiotic-producing bacteria, these probes could be incorporated by the biosynthetic machinery, allowing for the direct visualization of enzymatic steps or the identification and isolation of AHBA-binding proteins through fluorescence microscopy or pull-down assays, respectively. Such tools would be invaluable for:

Enzyme Discovery: Identifying and characterizing the enzymes responsible for processing AHBA.

Pathway Elucidation: Tracking the flow of the AHBA unit through the full biosynthetic assembly line.

Inhibitor Screening: Developing high-throughput screens to find small molecules that block AHBA incorporation, representing potential new antibiotic leads.

While this application is still in a conceptual stage, the synthetic tractability offered by this compound makes it an ideal candidate for pioneering these next-generation chemical biology investigations.

Exploration of this compound in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of the AHBA core—an aromatic ring functionalized with hydrogen-bond donating and accepting groups (amine, hydroxyl, and carboxylic acid)—make it an attractive building block, or "tecton," for constructing highly ordered supramolecular assemblies. Research into other hydroxybenzoic acids has demonstrated their utility in forming materials like metal-organic frameworks (MOFs) and intricate hydrogen-bonded networks. rsc.orgmdpi.com Similarly, polyphenolic compounds are known to self-assemble into complex materials with biomedical applications. frontiersin.org

This compound and its deprotected derivative hold significant, largely unexplored potential in materials science. The functional groups can engage in a variety of non-covalent interactions, including:

Hydrogen Bonding: The -COOH, -OH, and -NH2 groups are prime sites for forming strong, directional hydrogen bonds, which can guide the self-assembly of molecules into tapes, sheets, or 3D networks.

π-π Stacking: The aromatic rings can stack on top of one another, providing additional stability to supramolecular structures.

Coordination Chemistry: The carboxylate and hydroxyl groups can coordinate to metal ions to form crystalline MOFs, which are materials known for their high porosity and potential in gas storage, catalysis, and separation.

The Cbz-protected form could serve as a programmable building block where the bulky protecting group influences the initial self-assembly process. Subsequent removal of the Cbz group within the solid-state material could then unmask the reactive amine, creating new functionality and potentially altering the material's properties. This could lead to the development of "smart" materials that respond to chemical stimuli. Isomers of AHBA, such as 3-amino-4-hydroxybenzoic acid, are already being used to create high-performance polymers, indicating the promise of this chemical class in advanced materials. researchgate.net

Challenges and Opportunities in the Academic Research of this compound

Despite its significant potential, the academic exploration of this compound faces several challenges that also frame its greatest opportunities.

Challenges:

Intermediate Status: The compound is primarily viewed as a synthetic intermediate rather than an end product. Consequently, research often focuses on the final AHBA analogues or the resulting natural products, leaving the properties and potential applications of the Cbz-protected compound itself under-investigated.

Complex Synthesis: While Cbz protection is a standard procedure, the multi-step synthesis of complex, regioselectively modified analogues of this compound can be challenging and low-yielding. researchgate.net

Deprotection Compatibility: The standard method for Cbz removal, catalytic hydrogenolysis, can be incompatible with other functional groups in a complex molecule (e.g., alkenes or other reducible groups), requiring the development of alternative, milder deprotection strategies. missouri.edu

Opportunities:

Novel Antibiotic Discovery: The most significant opportunity lies in its use as a scaffold for generating novel AHBA analogues for directed biosynthesis and mutasynthesis experiments. semanticscholar.org This could lead to the creation of new antibiotics with improved efficacy or the ability to overcome existing resistance mechanisms.

Fundamental Biological Insight: Developing the compound into a platform for chemical probes (as outlined in 7.2) presents a major opportunity to answer fundamental questions about natural product biosynthesis and the evolution of antibiotic resistance.

Bio-Based Functional Materials: There is a substantial opportunity to explore the deprotected AHBA molecule as a building block for novel, bio-based functional materials. Its rigid structure and multiple hydrogen-bonding sites make it an ideal candidate for creating sustainable polymers, hydrogels, and crystalline networks with unique electronic or recognition properties. echemi.com

Genetic Screening Synergy: The gene encoding AHBA synthase is now used as a genetic marker to screen environmental DNA for new ansamycin-producing organisms. nih.gov The chemical synthesis of AHBA derivatives, enabled by this compound, provides the essential chemical standards needed to validate the products of these newly discovered gene clusters.

Q & A

Q. What insights do crystal structure analyses provide on the reactivity of this compound?

- Methodology : Determine dihedral angles and hydrogen-bonding networks via X-ray crystallography. Correlate crystal packing with solubility and stability trends. Compare with analogs to predict regioselective reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.